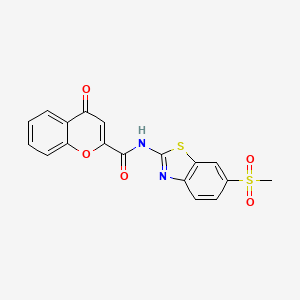
2-(cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isonicotinamide group, the introduction of the ethyl group, and the attachment of the cyclopentyl and o-tolyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its constituent groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. For example, the isonicotinamide group might be involved in hydrogen bonding, while the o-tolyl group might participate in aromatic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. Techniques such as infrared spectroscopy could be used to analyze these properties.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
Recent research has illustrated the compound's relevance in the synthesis of complex molecular structures. A study highlighted the cyclization of isonicotinamides, including derivatives similar to 2-(cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide, induced by electrophiles to yield spirocyclic and doubly spirocyclic compounds where both nucleophilic and electrophilic heterocycles undergo dearomatisation, showcasing the compound's potential in creating novel molecular architectures (H. Brice & J. Clayden, 2009).
Supramolecular Chemistry and Co-crystal Formation
The compound's application extends to supramolecular chemistry, where it serves as a reagent in co-crystallization processes. For instance, isonicotinamide, a related compound, has been utilized to co-crystallize with cyclic carboxylic acids to produce co-crystal structures with unique properties, such as high Z′ values and phase transitions, indicative of the diverse supramolecular structures achievable with compounds in this chemical class (A. Lemmerer & M. Fernandes, 2012).
Material Science and Electronics
Moreover, derivatives of isonicotinamide have shown promise in material science, particularly in the development of organic solar cells. A specific study synthesized carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, illustrating the compound's potential in biomedical imaging and diagnosis, which could be extrapolated to similar uses for 2-(cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide in exploring its electronic and photovoltaic properties (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyloxy-N-ethyl-N-(2-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-22(18-11-7-4-8-15(18)2)20(23)16-12-13-21-19(14-16)24-17-9-5-6-10-17/h4,7-8,11-14,17H,3,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCFHFBFRPWHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentyloxy)-N-ethyl-N-(o-tolyl)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2829104.png)

![1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2829107.png)
![3-(2-chlorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2829108.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/no-structure.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)
![2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2829112.png)
![7-chloro-N-(3-methoxybenzyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2829113.png)
![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)
